molecular formula C19H16O4 B3461784 (3,4,8-Trimethyl-2-oxochromen-7-yl) benzoate

(3,4,8-Trimethyl-2-oxochromen-7-yl) benzoate

Cat. No.: B3461784
M. Wt: 308.3 g/mol
InChI Key: TWPPNYRUNSOEJJ-UHFFFAOYSA-N
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Description

(3,4,8-Trimethyl-2-oxochromen-7-yl) benzoate is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzoate ester group attached to the chromen-2-one core, which is further substituted with three methyl groups at positions 3, 4, and 8. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,8-Trimethyl-2-oxochromen-7-yl) benzoate typically involves the esterification of (3,4,8-Trimethyl-2-oxochromen-7-ol) with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4,8-Trimethyl-2-oxochromen-7-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(3,4,8-Trimethyl-2-oxochromen-7-yl) benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4,8-Trimethyl-2-oxochromen-7-yl) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4,8-Trimethyl-2-oxochromen-7-yl) acetate
  • (3,4,8-Trimethyl-2-oxochromen-7-yl) propionate
  • (3,4,8-Trimethyl-2-oxochromen-7-yl) methanesulfonate

Uniqueness

(3,4,8-Trimethyl-2-oxochromen-7-yl) benzoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the benzoate group may enhance its stability and solubility compared to other similar compounds.

Properties

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-11-12(2)18(20)23-17-13(3)16(10-9-15(11)17)22-19(21)14-7-5-4-6-8-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPPNYRUNSOEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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